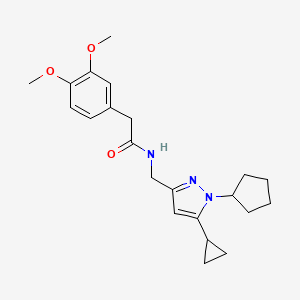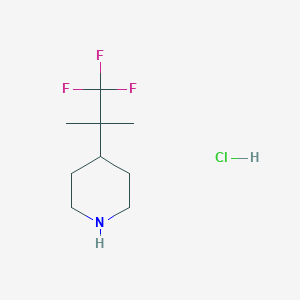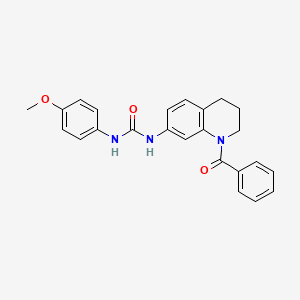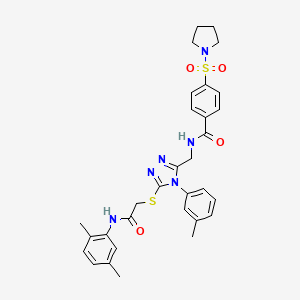
2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline” is a complex organic compound. It contains a quinoxaline core, which is a type of nitrogen-containing heterocycle . The molecule also includes a piperidine ring, which is a common structural element in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline” is likely to be complex due to the presence of multiple rings and functional groups. The quinoxaline core and the piperidine ring are key structural elements . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Quinoxaline derivatives have also been involved in various chemical reactions . The specific reactions that “2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline” can undergo would depend on its exact structure and the reaction conditions.科学的研究の応用
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents . Their unique structure allows them to interfere with the replication process of certain viruses, making them a promising area of research in the development of new antiviral drugs.
Antimalarial Applications
Some 1, 4-disubstituted piperidines have been evaluated for their antimalarial properties . The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
Antimicrobial and Antifungal Applications
Piperidine derivatives have also been used as antimicrobial and antifungal agents . Their ability to disrupt the growth of harmful bacteria and fungi makes them useful in the treatment of various infections.
Antihypertension Applications
Piperidine derivatives have been used in the treatment of hypertension . They can help to relax and widen blood vessels, reducing the pressure against the walls of the vessels and thereby lowering blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They can help to reduce pain and inflammation in the body, making them useful in the treatment of conditions such as arthritis.
Anti-Alzheimer Applications
Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . They may help to slow the progression of the disease by interfering with the formation of amyloid plaques in the brain, which are a characteristic feature of Alzheimer’s.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help to manage the symptoms of conditions such as schizophrenia by affecting certain chemicals in the brain.
将来の方向性
Given the biological activity of many piperidine and quinoxaline derivatives , “2-((1-(Mesitylsulfonyl)piperidin-4-yl)oxy)quinoxaline” could potentially be of interest in the development of new pharmaceuticals. Future research could focus on elucidating its synthesis, structure, reactivity, mechanism of action, and biological activity.
特性
IUPAC Name |
2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-15-12-16(2)22(17(3)13-15)29(26,27)25-10-8-18(9-11-25)28-21-14-23-19-6-4-5-7-20(19)24-21/h4-7,12-14,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHFVKOTPWLTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride](/img/structure/B2638198.png)
![5-bromo-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2638200.png)

![Methyl 4-({[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2638202.png)
![N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2638203.png)
![3-[[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]pyridine](/img/structure/B2638205.png)
![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B2638206.png)


![3-[2-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2638210.png)
![2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2638213.png)
